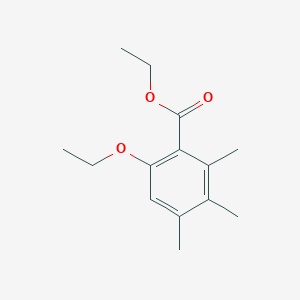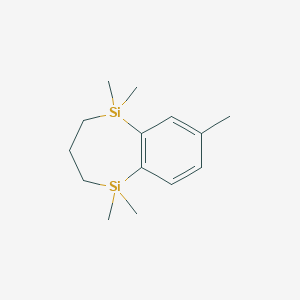
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5,7-pentamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5,7-pentamethyl- is a unique organosilicon compound characterized by its distinctive structure, which includes a benzene ring fused with a disilepin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5,7-pentamethyl- typically involves the reaction of appropriate silane precursors with benzene derivatives under controlled conditions. One common method includes the use of a platinum catalyst to facilitate the hydrosilylation reaction, which introduces the silicon atoms into the benzene ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5,7-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The silicon atoms in the compound can be oxidized to form siloxane linkages.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the silicon atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution, while organolithium or Grignard reagents are suitable for nucleophilic substitution.
Major Products: The major products formed from these reactions include siloxane derivatives, reduced silane compounds, and various substituted benzodisilepin derivatives.
Applications De Recherche Scientifique
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5,7-pentamethyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mécanisme D'action
The mechanism of action of 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5,7-pentamethyl- involves its interaction with various molecular targets, including enzymes and receptors. The silicon atoms in the compound can form stable bonds with biological molecules, potentially altering their function and activity. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling processes.
Comparaison Avec Des Composés Similaires
- 1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-1,5-dimethyl-
- 2,2,4-Trimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Uniqueness: 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5,7-pentamethyl- is unique due to the presence of silicon atoms in its structure, which imparts distinct chemical and physical properties compared to its carbon-based analogs. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
828282-86-6 |
|---|---|
Formule moléculaire |
C14H24Si2 |
Poids moléculaire |
248.51 g/mol |
Nom IUPAC |
1,1,5,5,7-pentamethyl-3,4-dihydro-2H-1,5-benzodisilepine |
InChI |
InChI=1S/C14H24Si2/c1-12-7-8-13-14(11-12)16(4,5)10-6-9-15(13,2)3/h7-8,11H,6,9-10H2,1-5H3 |
Clé InChI |
LZVNPBROKZOCRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)[Si](CCC[Si]2(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


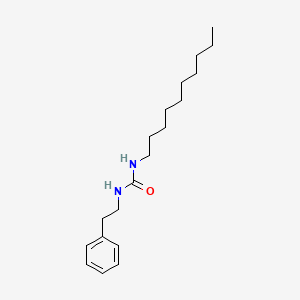
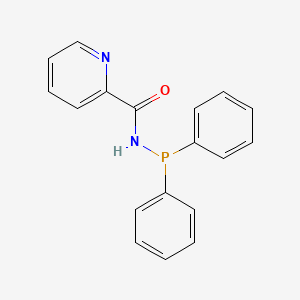
![N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14208969.png)
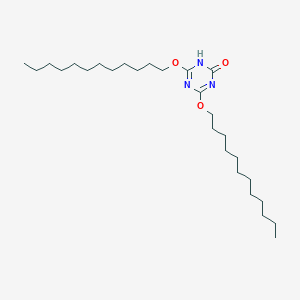
![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
![[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid](/img/structure/B14209004.png)
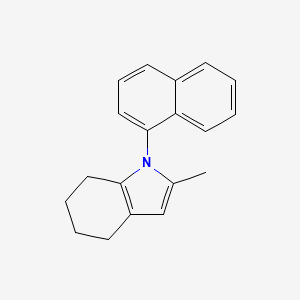

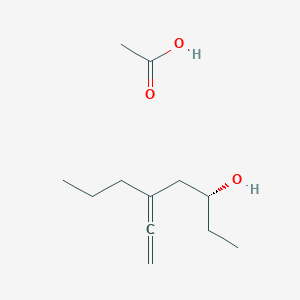
![Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14209011.png)
